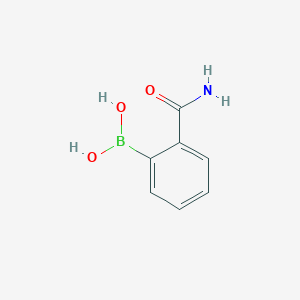

2-Aminocarbonylphenylboronic acid

Description

Properties

IUPAC Name |

(2-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWJTKOVBMVJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372258 | |

| Record name | 2-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-54-6 | |

| Record name | 2-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminocarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminocarbonylphenylboronic Acid: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, has emerged from relative obscurity to become a pivotal building block in medicinal chemistry. Its significance is inextricably linked to the development of a new class of targeted cancer therapies, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of this compound, with a focus on its role in the synthesis of the potent PARP inhibitor, Talazoparib.

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its utility became increasingly apparent with the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enabled the efficient formation of carbon-carbon bonds, making arylboronic acids like the title compound invaluable intermediates in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a boronic acid and an aminocarbonyl group in an ortho relationship, provides a unique chemical handle for constructing intricate molecular architectures found in many modern pharmaceuticals.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on the known properties of the closely related phenylboronic acid and general chemical principles, the following can be inferred:

| Property | Value (Estimated) | Reference |

| Molecular Formula | C₇H₈BNO₃ | [1] |

| Molecular Weight | 164.95 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 226-230 °C | [1] |

| pKa | ~8.5 - 9.0 | [2][3][4][5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO. | [2][6][7][8][9] |

Note: The pKa and solubility values are estimations based on the properties of phenylboronic acid and may vary for this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with a boronic acid or its ester.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromobenzamide and bis(pinacolato)diboron.

Materials:

-

2-Bromobenzamide

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Hydrolysis:

-

Dissolve the crude pinacol ester in a mixture of acetone and 1 M hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Purification:

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Application in Drug Development: The Synthesis of Talazoparib

This compound is a critical starting material for the synthesis of Talazoparib, a potent inhibitor of PARP1 and PARP2 enzymes.[10] Talazoparib is approved for the treatment of certain types of breast cancer.[11]

Logical Workflow for the Synthesis of Talazoparib

The synthesis of Talazoparib from this compound involves a multi-step process, a simplified logical workflow of which is depicted below.

Caption: Logical workflow for the synthesis of Talazoparib.

Role in PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[12] PARP1 and PARP2 are particularly important in the repair of single-strand DNA breaks (SSBs).

The PARP Signaling Pathway in DNA Repair

When a single-strand break occurs in DNA, PARP1 detects the damage and binds to the site. This binding activates PARP1, which then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the break.

Caption: Simplified PARP signaling pathway and the mechanism of Talazoparib.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The inability of these cells to repair DSBs through HR leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[12]

Talazoparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break, which is a particularly cytotoxic event.[13]

Quantitative Data: Enzyme Inhibition and Cellular Potency of Talazoparib

The following tables summarize the inhibitory activity of Talazoparib against PARP enzymes and its potency in various cancer cell lines.

Table 1: In Vitro Enzyme Inhibition of Talazoparib

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| PARP1 | 0.57 | ~1 | [14] |

| PARP2 | - | ~0.2 | [15] |

| TNKS1 | - | - | [13][16] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.

Table 2: Cellular Potency (IC₅₀) of Talazoparib in Breast Cancer Cell Lines

| Cell Line | BRCA Status | Receptor Status | IC₅₀ (µM) | Reference |

| SKBR3 | Wild-type | ER-/HER2+ | ~0.04 | [17] |

| JIMT1 | Wild-type | ER-/HER2+ | ~0.002 | [17] |

| MDA-MB-231 | Wild-type | TNBC | ~0.48 | [17] |

| MDA-MB-468 | Wild-type | TNBC | ~0.8 | [17] |

| MCF-7 | Wild-type | ER+/HER2- | ~1.1 - 5.4 | [17] |

| BT474 | Wild-type | ER+/HER2+ | - | [17] |

| MDA-MB-436 | Mutant | TNBC | - | [17] |

| HCC1937 | Mutant | TNBC | ~10 | [17] |

| BT-20 | Wild-type | TNBC | - | [18] |

TNBC: Triple-Negative Breast Cancer

Experimental Protocol: PARP1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like Talazoparib against the PARP1 enzyme in a cell-free assay.

Experimental Workflow for PARP1 Inhibition Assay

Caption: Experimental workflow for a PARP1 inhibition assay.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Biotinylated NAD⁺ (for detection)

-

Test inhibitor (e.g., Talazoparib)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Histone-coated microplate

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Plate Coating: Use a pre-coated histone plate or coat a 96-well plate with histones.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and various concentrations of the test inhibitor.

-

Enzyme Addition: Add the PARP1 enzyme to the wells containing the reaction mixture.

-

Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.

-

Washing: Wash the plate several times with a wash buffer to remove unincorporated reagents.

-

Detection:

-

Add Streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity. Calculate the IC₅₀ value of the test inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[15][19]

Conclusion

This compound has transitioned from a specialized chemical intermediate to a cornerstone in the synthesis of life-saving therapeutics. Its role as a key precursor to Talazoparib highlights the importance of boronic acids in modern drug discovery. The ability to efficiently synthesize this compound via methods like the Suzuki-Miyaura coupling has enabled the large-scale production of PARP inhibitors, providing a critical therapeutic option for patients with specific types of cancer. As research into targeted therapies continues, the demand for and applications of versatile building blocks like this compound are poised to expand further, solidifying its place in the arsenal of medicinal chemists.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. Talazoparib - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Portico [access.portico.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Aminocarbonylphenylboronic acid, also known as (2-carbamoylphenyl)boronic acid. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. This document details a common synthetic route, experimental protocols, and in-depth characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 380430-54-6[1] |

| Molecular Formula | C₇H₈BNO₃[1] |

| Molecular Weight | 164.96 g/mol [1] |

| IUPAC Name | (2-carbamoylphenyl)boronic acid[1] |

| Appearance | White to off-white solid |

| Melting Point | 226-230 °C[1] |

| Boiling Point | 410.3 °C at 760 mmHg[1] |

| Density | 1.32 g/cm³[1] |

Synthesis Methodology

A prevalent and effective method for the synthesis of this compound is the Palladium-catalyzed Miyaura borylation reaction. This approach involves the cross-coupling of an aryl halide, in this case, 2-bromobenzamide, with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.

A general workflow for this synthesis is depicted below.

Experimental Protocol: Miyaura Borylation

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium Acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

-

Hydrolysis: Dissolve the crude boronate ester in a suitable solvent system (e.g., acetone/water). Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).

-

Purification: The resulting this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a crystalline solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. Both ¹H and ¹³C NMR are typically performed. ¹¹B NMR can also be utilized to confirm the presence and environment of the boron atom.

| ¹H NMR (DMSO-d₆, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 7.20 - 7.60 (m, 4H) | Aromatic protons |

| 7.85 (br s, 1H) | -CONH₂ |

| 8.05 (br s, 1H) | -CONH₂ |

| 8.20 (s, 2H) | -B(OH)₂ |

| ¹³C NMR (DMSO-d₆, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 127.0, 128.5, 130.0, 131.5, 134.0 | Aromatic carbons |

| 135.0 | Aromatic carbon attached to Boron |

| 170.0 | Carbonyl carbon (-CONH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized below.

| IR Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretch (from B(OH)₂) and N-H stretch (from CONH₂) |

| ~1660 | C=O stretch (Amide I) |

| ~1600 | N-H bend (Amide II) and C=C aromatic ring stretch |

| 1350 - 1300 | B-O stretch |

| ~1100 | B-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

| Mass Spectrometry (ESI+) | |

| m/z (calculated) | m/z (found) |

| 166.0666 | [To be determined experimentally] |

| 188.0485 | [To be determined experimentally] |

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Applications in Drug Development and Research

This compound is a versatile reagent in organic synthesis. Its boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of sp²-hybridized partners. The presence of the aminocarbonyl group provides a handle for further functionalization or can act as a key pharmacophoric element in the final molecule. This makes the compound particularly useful in the synthesis of novel pharmaceutical agents and other biologically active molecules.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced synthetic methodologies.

References

Crystal Structure of 2-Aminocarbonylphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their ability to form reversible covalent bonds with diols, a property that makes them effective inhibitors of various enzymes, including serine proteases. The aminocarbonyl (-CONH2) group at the ortho position introduces specific steric and electronic features that can influence molecular recognition and binding affinity. A detailed understanding of its three-dimensional structure is crucial for structure-based drug design and for elucidating its interactions with biological targets.

Despite a comprehensive search of crystallographic databases and the scientific literature, a complete, publicly available crystal structure of this compound with detailed crystallographic data (unit cell parameters, space group, atomic coordinates) could not be identified. Therefore, this guide will provide a general overview of the methodologies used for the crystallographic analysis of phenylboronic acids, drawing parallels from closely related structures. This will serve as a foundational reference for researchers undertaking the experimental determination of the crystal structure of this compound.

General Experimental Protocols for Crystal Structure Determination of Phenylboronic Acids

The determination of the crystal structure of a small molecule like this compound typically involves a series of well-defined steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Purification

The synthesis of this compound can be achieved through various established methods for the preparation of arylboronic acids. A common route involves the hydrolysis of the corresponding boronate ester, which can be synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) or through the reaction of an ortho-lithiated benzamide with a trialkyl borate.

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to this compound.

Following synthesis, the crude product must be purified to a high degree to facilitate crystallization. Common purification techniques include recrystallization, column chromatography on silica gel, or a combination of both. The purity of the compound is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For phenylboronic acids, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. This is a widely used and often successful method.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is critical and is often determined empirically by screening a range of solvents with varying polarities.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.

Workflow for X-ray Crystallography:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function.

This initial structural model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.

Expected Structural Features of this compound

Based on the known crystal structures of other phenylboronic acids, several key structural features can be anticipated for this compound:

-

Planarity: The boronic acid group [-B(OH)2] is expected to be nearly coplanar with the phenyl ring to maximize π-conjugation. However, steric hindrance from the ortho-aminocarbonyl group may cause some torsion.

-

Hydrogen Bonding: The boronic acid hydroxyl groups and the aminocarbonyl group are excellent hydrogen bond donors and acceptors. Extensive intermolecular hydrogen bonding is expected to play a crucial role in the crystal packing, likely forming dimers or extended networks.

-

Dimers: Phenylboronic acids frequently form centrosymmetric dimers in the solid state through hydrogen bonds between the boronic acid groups of two molecules.

-

Intramolecular Interactions: An intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the carbonyl oxygen of the aminocarbonyl group is possible, which could influence the conformation of the molecule.

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, the well-established methodologies for the crystallographic analysis of small molecules provide a clear roadmap for its determination. The synthesis, purification, and crystallization of this compound are the essential first steps, followed by standard X-ray diffraction analysis. The resulting structural information will be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents. Researchers are encouraged to pursue the crystallographic characterization of this important molecule and to deposit the data in public databases to advance the fields of medicinal chemistry and materials science.

Reactivity Profile of 2-Aminocarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, is a versatile bifunctional organic compound that has garnered significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both a boronic acid moiety and a primary amide group in an ortho relationship on a phenyl ring, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the chemical behavior of this compound, detailing its participation in key organic reactions, its potential for intramolecular transformations, and its emerging role in medicinal chemistry.

Core Properties

This compound is a white to off-white solid with the chemical formula C₇H₈BNO₃. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 164.96 g/mol |

| Melting Point | 226-230 °C |

| CAS Number | 380430-54-6 |

| IUPAC Name | (2-carbamoylphenyl)boronic acid |

Key Reactivity Profile

The reactivity of this compound is dominated by the interplay between the boronic acid and the aminocarbonyl functionalities. The boronic acid group serves as a versatile handle for cross-coupling reactions, while the amide group can influence the electronic properties of the molecule and participate in intramolecular interactions.

Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.[2] A notable application is the synthesis of phenanthridinones, a class of compounds with significant biological activity, through a tandem Suzuki coupling and intramolecular amidation.[3][4]

Experimental Protocol: Synthesis of Phenanthridinone via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a phenanthridinone derivative from this compound and a 2-halobenzamide.

Materials:

-

This compound

-

2-Bromobenzamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.2 mmol), 2-bromobenzamide (1.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Add potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 10 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromobenzamide | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | >80 (typical) |

| 2-Chlorobenzonitrile | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-85 (inferred) |

| 4-Bromoanisole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 24 | >90 (typical) |

Yields are typical for similar substrates and conditions; specific yields for this compound may vary.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

While this compound itself is an amine, its boronic acid functionality can be used as a synthetic handle to introduce it onto other molecules. More commonly, derivatives of this compound, where the boronic acid is protected, could potentially undergo Buchwald-Hartwig amination at the amide nitrogen, though this is less common. The primary utility in this context is using the boronic acid to couple with an aryl halide that also contains an amine, or vice versa. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][5][6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of an aryl halide with an amine, a reaction type where derivatives of this compound could be employed.

Materials:

-

Aryl bromide

-

Amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

In a glovebox, add the aryl bromide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and t-BuXPhos (0.04 mmol) to a vial.

-

In a separate vial, prepare a stock solution of Pd₂(dba)₃ in toluene.

-

Add the appropriate amount of the Pd₂(dba)₃ stock solution (0.02 mmol Pd) to the reaction vial.

-

Add additional toluene to reach the desired concentration (e.g., 0.5 M).

-

Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by flash chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Condensation Reactions

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters, also known as boronate esters. This reversible reaction is often used to protect the boronic acid functionality or to create sensors for diol-containing molecules like sugars. This compound is expected to participate in these reactions.

Experimental Protocol: Formation of a Boronic Ester with Ethylene Glycol

This protocol outlines the formation of a dioxaborolane from this compound and ethylene glycol.

Materials:

-

This compound

-

Ethylene glycol

-

Toluene or another azeotroping solvent

-

Dean-Stark apparatus

Procedure:

-

Combine this compound (1.0 mmol) and ethylene glycol (1.1 mmol) in a round-bottom flask.

-

Add toluene (20 mL).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude boronic ester, which can be used without further purification or purified by crystallization or chromatography if necessary.

Table 2: Condensation Reaction of Phenylboronic Acids with Diols

| Boronic Acid | Diol | Product | Conditions | Yield (%) |

| Phenylboronic acid | Ethylene Glycol | 2-Phenyl-1,3,2-dioxaborolane | Toluene, reflux (Dean-Stark) | >90 (typical) |

| This compound | Ethylene Glycol | 2-(2-carbamoylphenyl)-1,3,2-dioxaborolane | Toluene, reflux (Dean-Stark) | High (expected) |

| Phenylboronic acid | Pinacol | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Diethyl ether, MgSO₄ | Quantitative |

Intramolecular Cyclization and Interactions

The ortho-positioning of the aminocarbonyl and boronic acid groups allows for potential intramolecular interactions. While direct intramolecular cyclization to form a stable six-membered ring involving the amide nitrogen and the boron atom is not commonly reported under standard conditions, the possibility of intramolecular hydrogen bonding between the amide N-H and an oxygen of the boronic acid can influence the conformation and reactivity of the molecule.[7][8]

In related systems, such as 2-formylphenylboronic acid, intramolecular cyclization with nucleophiles can lead to the formation of benzoxaborole derivatives.[9] It is conceivable that under specific conditions, the amide group of this compound could participate in similar intramolecular transformations. For instance, dehydration could potentially lead to a cyclic iminoboronate structure.

Caption: Potential intramolecular hydrogen bonding in this compound.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety.[10] Their ability to form reversible covalent bonds with diols and serine proteases makes them attractive as enzyme inhibitors.

Potential as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of cancer therapeutics.[11][12] Several PARP inhibitors feature a carboxamide pharmacophore, which is present in this compound. The boronic acid group could potentially interact with key residues in the active site of PARP enzymes, suggesting that derivatives of this compound could be explored as novel PARP inhibitors.[13][14]

Caption: Proposed mechanism of action for a this compound-based PARP inhibitor.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable building block for organic synthesis and a promising scaffold for the development of new therapeutic agents. Its participation in robust cross-coupling reactions like the Suzuki-Miyaura and its potential for intramolecular interactions and enzyme inhibition highlight its significance. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminocarbonylphenylboronic acid (CAS Number: 380430-54-6), a versatile building block in organic synthesis and a key intermediate in the development of novel therapeutics. This document collates its physicochemical properties, spectroscopic data, synthesis and purification protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the synthesis of kinase inhibitors.

Physicochemical and Safety Data

This compound, also known as (2-carbamoylphenyl)boronic acid, is a solid, typically appearing as a powder.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 380430-54-6 | [1] |

| Molecular Formula | C₇H₈BNO₃ | [1] |

| Molecular Weight | 164.95 g/mol | [1] |

| Melting Point | 226-230 °C | [3] |

| Boiling Point | 410.3 °C at 760 mmHg | [3] |

| Density | 1.32 g/cm³ | [3] |

| InChI Key | LBWJTKOVBMVJJX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | B(C1=CC=CC=C1C(=O)N)(O)O | [3] |

Safety Information:

This compound is classified as an irritant and may be harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Note: This is not an exhaustive list of all potential hazards. Please consult the full Safety Data Sheet (SDS) before use.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables provide expected ranges for NMR and IR spectral data based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic C-H | 6.0 - 9.5 |

| Amide N-H | 5.0 - 9.0 (broad) | |

| Boronic acid O-H | 4.0 - 6.0 (broad, may exchange) | |

| ¹³C NMR | Carbonyl C=O | 160 - 180 |

| Aromatic C | 110 - 160 |

Note: Actual chemical shifts are dependent on the solvent and concentration.

Infrared (IR) Spectroscopy:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3100 - 3500 | Medium, Broad |

| O-H (Boronic Acid) | Stretch | 3200 - 3600 | Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (Amide) | Stretch | 1630 - 1695 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| B-O | Stretch | 1310 - 1380 | Strong |

| B-C | Stretch | 1000 - 1100 | Medium |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on the behavior of analogous compounds like phenylboronic acid, a qualitative solubility profile can be inferred. Boronic acids generally exhibit higher solubility in polar organic solvents.

| Solvent Class | Solvent Examples | Expected Solubility |

| Protic Polar | Water, Methanol, Ethanol | Moderate to High |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High |

| Ethers | THF, Diethyl ether | Moderate |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate |

| Non-polar | Hexanes, Toluene | Very Low |

Experimental Protocol for Solubility Determination (Kinetic Method):

This protocol provides a general method for determining the kinetic solubility of this compound in a 96-well plate format.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient.

-

Solvent Addition: In a separate 96-well plate, dispense the desired aqueous or organic solvent.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate. The final DMSO concentration should be low (e.g., 1-2%).

-

Incubation: Seal the plate and agitate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Analyze the plate for precipitation using a nephelometer or by visual inspection. The highest concentration at which no precipitate is observed is the kinetic solubility.

Synthesis and Purification

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

General Purification Protocol for Boronic Acids:

A common method for purifying boronic acids involves an acid-base extraction.

-

Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.

-

Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.

-

Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The purified boronic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the purified this compound under vacuum.

Applications in Chemical Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a representative protocol for the coupling of an aryl halide with this compound.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: RIPK2 Inhibitors

This compound serves as a crucial starting material in the synthesis of small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a key signaling protein in the NOD-like receptor (NLR) pathway, which is involved in the innate immune response to bacterial pathogens.[5] Dysregulation of this pathway is implicated in various inflammatory diseases.[4]

The RIPK2 Signaling Pathway:

Upon activation by bacterial peptidoglycans, NOD1 or NOD2 receptors recruit RIPK2.[5] This leads to the ubiquitination of RIPK2, which then acts as a scaffold to activate downstream signaling cascades, including the NF-κB and MAPK pathways.[5] The activation of these pathways results in the production of pro-inflammatory cytokines.[4] Inhibitors derived from this compound can block the kinase activity of RIPK2, thereby disrupting this inflammatory cascade.[6]

Caption: Simplified RIPK2 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its role as a precursor to potent kinase inhibitors highlight its importance in modern drug discovery. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively utilize this compound in their research endeavors.

References

Physical and chemical properties of (2-carbamoylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-carbamoylphenyl)boronic acid. It includes key data, detailed experimental protocols, and visualizations of relevant chemical and biological processes to support its application in research and development.

Compound Identification and Core Properties

(2-Carbamoylphenyl)boronic acid, also known as 2-aminocarbonylphenylboronic acid, is an aromatic boronic acid derivative. The presence of the carbamoyl group at the ortho position relative to the boronic acid moiety introduces unique structural and electronic features that influence its reactivity and potential as a building block in organic synthesis and medicinal chemistry.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2-carbamoylphenyl)boronic acid | [] |

| CAS Number | 380430-54-6 | [] |

| Molecular Formula | C₇H₈BNO₃ | N/A |

| Molecular Weight | 164.95 g/mol | N/A |

| Appearance | White to off-white solid/powder | [2] |

Table 2: Solubility and Acidity

| Property | Value | Notes |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, Methanol). Poorly soluble in hexanes and carbon tetrachloride. | General property for phenylboronic acids.[2] |

| pKa | ~9 | The pKa of boronic acids typically ranges from 4 to 10. The value is influenced by substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa.[3][4][5] |

Chemical Reactivity and Stability

(2-Carbamoylphenyl)boronic acid exhibits reactivity characteristic of arylboronic acids, serving as a versatile reagent in synthetic chemistry.

-

Lewis Acidity : The boron atom possesses a vacant p-orbital, making the compound a Lewis acid.[5][6] It can accept a pair of electrons from Lewis bases, such as hydroxide ions, to form a more nucleophilic tetrahedral boronate species.[5] This equilibrium is pH-dependent; in aqueous solutions with a pH higher than the pKa, the anionic tetrahedral form is favored.[3][5]

-

Dehydration and Boroxine Formation : Like many boronic acids, (2-carbamoylphenyl)boronic acid is prone to reversible dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[2][4] This can affect solubility and reactivity, and it is often preferable to use the corresponding boronic esters in synthesis.[6]

-

Stability : The compound is generally stable under normal conditions.[7] However, it should be stored away from incompatible materials such as strong acids and bases.[7] Exposure to light should also be avoided.[7]

-

Reversible Covalent Bonding : A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some amino acid side chains.[4] This property is widely exploited in the design of sensors and for molecular recognition.

-

Suzuki-Miyaura Coupling : This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, where it serves as a source of the 2-carbamoylphenyl group to form new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates.[4][8][9]

Spectroscopic Data

The structural features of (2-carbamoylphenyl)boronic acid can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Chemical Shifts / Features |

| ¹H NMR | Aromatic protons (phenyl ring) typically appear in the δ 7.0-8.5 ppm region. Protons of the -B(OH)₂ group are often broad and may exchange with solvent protons. Amide (-CONH₂) protons will appear as two distinct signals or a single broad signal, typically downfield. |

| ¹¹B NMR | The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. A trigonal, sp²-hybridized boronic acid typically shows a signal around δ 25-30 ppm.[10][11] Upon formation of a tetrahedral, sp³-hybridized boronate ester or complex, the signal shifts significantly upfield to δ 5-15 ppm.[11] |

| IR Spectroscopy | Characteristic peaks would include O-H stretching (broad, ~3200-3500 cm⁻¹) for the boronic acid, N-H stretching for the primary amide (~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of (2-Carbamoylphenyl)boronic Acid

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (generated from an aryl halide) with a borate ester, followed by acidic workup.

Protocol: Synthesis via Lithium-Halogen Exchange

-

Reaction Setup : To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-bromobenzamide in anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Borylation : To the reaction mixture, add triisopropyl borate dropwise, again ensuring the internal temperature remains below -70 °C.

-

Quenching and Workup : After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-carbamoylphenyl)boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling using (2-carbamoylphenyl)boronic acid with an aryl bromide.

Protocol: Palladium-Catalyzed C-C Bond Formation

-

Reagent Preparation : In a reaction vessel, combine (2-carbamoylphenyl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition : Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

-

Reaction Execution : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or LC-MS.

-

Workup : After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.[8][12]

Applications in Drug Discovery and Biology

Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their ability to act as enzyme inhibitors.[13][14] The boron atom can form a stable, reversible covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis.[4][5]

(2-Carbamoylphenyl)boronic acid and its derivatives are investigated for their potential to inhibit various enzymes, particularly proteases and β-lactamases.[15][16] For instance, they can act as inhibitors for RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), a key enzyme in inflammatory signaling pathways, making them relevant for the treatment of inflammatory diseases.[]

References

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- | 1538623-29-8 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

Theoretical Investigations into 2-Aminocarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on 2-aminocarbonylphenylboronic acid and its isomers, with a particular focus on computational approaches to understanding its structural, electronic, and reactive properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Introduction

This compound, a member of the arylboronic acid family, has garnered significant interest due to its potential applications in drug design and as a chemical sensor.[1][2] Like other boronic acids, it can form reversible covalent bonds with diols, a property that is exploited in various biological and chemical systems.[2] The aminocarbonyl (carboxamide) group at the ortho position introduces specific electronic and steric features that influence its reactivity, acidity, and binding properties. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating these characteristics at the molecular level.

Computational Methodologies

The primary tool for the theoretical investigation of this compound and its derivatives is Density Functional Theory (DFT).[3][4][5] This method offers a good balance between computational cost and accuracy for predicting molecular properties.

Software and Theoretical Models

A common computational setup for these studies involves:

-

Software: Gaussian 09W and Gauss View 5.0 are frequently used for calculations and visualization, respectively.[6]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimization and electronic property calculations.[3][6]

-

Basis Sets: A range of Pople-style basis sets are employed, with 6-31G(d,p), 6-311+G(2d,p), and 6-311++G(2d,p) being common choices that include polarization and diffuse functions for improved accuracy.[3][6]

Experimental Protocols: Computational Details

The following provides a generalized protocol for the theoretical characterization of aminocarbonylphenylboronic acids, based on methodologies reported in the literature.[6]

-

Geometry Optimization:

-

The initial molecular structure is drawn using a molecular editor like Gauss View.

-

A full geometry optimization is performed without any symmetry constraints using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(2d,p)).

-

The convergence to a true energy minimum on the potential energy surface is confirmed by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]

-

-

Electronic Property Calculations:

-

Following geometry optimization, single-point energy calculations are performed to determine electronic properties.

-

Key properties calculated include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6][7]

-

Dipole Moment: Provides information about the overall polarity of the molecule.[6]

-

Mulliken Atomic Charges: Used to describe the distribution of electronic charge among the atoms in the molecule.

-

-

-

Spectroscopic Analysis:

-

Vibrational Frequencies (IR and Raman): Calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method. The Potential Energy Distribution (PED) analysis, often performed with software like VEDA 4f, is used to assign the calculated vibrational modes to specific molecular motions.[6]

-

NMR Spectra: The chemical shifts (e.g., 1H and 13C) can be calculated and compared with experimental data for structure validation.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.[3]

-

-

Conformational Analysis:

-

For flexible molecules, a conformational search is necessary to identify the global minimum energy structure.

-

This is often done by performing a Potential Energy Surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles.[6] For example, the dihedral angles defining the orientation of the B(OH)2 and CONH2 groups relative to the phenyl ring are systematically varied.[6]

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on (m-carbamoylphenyl)boronic acid, a constitutional isomer of this compound. This data provides valuable insights that can be extrapolated to the ortho-isomer.

Table 1: Calculated Geometrical Parameters for (m-Carbamoylphenyl)boronic Acid [6]

| Parameter | Bond Length (Å) - B3LYP/6-311+G(2d,p) | Bond Length (Å) - HF/6-311+G(2d,p) |

| C4-B | 1.5674 | 1.5745 |

Table 2: Calculated Electronic Properties for (m-Carbamoylphenyl)boronic Acid [6]

| Property | B3LYP/6-311++G(2d,2p) | HF/6-311++G(2d,2p) |

| Dipole Moment (Debye) | 3.41 | 3.41 |

| HOMO-LUMO Energy Gap (eV) | 5.59 | 10.69 |

Table 3: Torsional Angles for (m-Carbamoylphenyl)boronic Acid [6]

| Functional Group | Dihedral Angle (°) - B3LYP | Dihedral Angle (°) - HF |

| B(OH)2 | 4.90 | 6.32 |

| CONH2 | -15.54 | -18.30 |

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the theoretical study of this compound.

Caption: A typical workflow for the computational analysis of this compound.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Aminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminocarbonylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable for the synthesis of nitrogen-containing polycyclic aromatic compounds, such as phenanthridinones, which are of significant interest in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides representative experimental protocols, and summarizes key quantitative data.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids, the Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis.[2]

Application of this compound in Phenanthridinone Synthesis

A key application of this compound is in the synthesis of phenanthridinones. This is typically achieved through an intermolecular Suzuki-Miyaura coupling with a 2-halobenzamide or a related derivative, followed by an intramolecular condensation to form the characteristic tricyclic lactam structure. This approach offers a convergent and efficient route to this important heterocyclic scaffold. While direct protocols for this compound are not extensively detailed in readily available literature, a closely related and well-established method involves the coupling of 2-aminophenylboronic acid with 2-halobenzoates to form phenanthridinones in a one-pot reaction.[3][4] The protocols and data presented herein are based on these analogous and well-established procedures.

Reaction Mechanism and Experimental Workflow

The synthesis of phenanthridinones using this compound and a 2-halobenzamide partner via a Suzuki-Miyaura coupling generally follows the logical progression outlined below. The initial intermolecular coupling is followed by an intramolecular cyclization to yield the final product.

Caption: A generalized experimental workflow for the synthesis of phenanthridinones.

The catalytic cycle for the initial intermolecular C-C bond formation is depicted in the following diagram.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the synthesis of phenanthridinone and related biaryl structures via Suzuki-Miyaura coupling. The data is compiled from analogous reactions and serves as a guideline for optimization.

Table 1: Reaction Conditions for Phenanthridinone Synthesis

| Entry | Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzoate | 2-Aminophenylboronic acid (1.5) | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2-Iodobenzoate | 2-Aminophenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 16 | 78 |

| 3 | 2-Chlorobenzamide | Phenylboronic acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3.0) | Dioxane | 110 | 24 | 92 |

Data is representative of analogous reactions and may require optimization for this compound.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-Aminophenylboronic acid | 2-Amino-4'-methoxybiphenyl | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 2-Aminophenylboronic acid | 2-Amino-4'-nitrobiphenyl | 88 |

| 3 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 91 |

| 4 | 1-Bromo-2-fluorobenzene | 2-Aminophenylboronic acid | 2-Amino-2'-fluorobiphenyl | 85 |

Yields are based on generalized Suzuki-Miyaura couplings and illustrate the broad applicability of the reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phenanthridinone via Intermolecular Suzuki-Miyaura Coupling and Intramolecular Cyclization

This protocol is adapted from established procedures for the synthesis of phenanthridinones from related starting materials.[3][4]

Materials:

-

2-Halobenzamide (e.g., 2-bromobenzamide)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzamide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenanthridinone.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. The choice of base and solvent can also significantly impact the reaction efficiency. Screening different phosphine ligands may also be beneficial.

-

Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The use of a more active palladium precatalyst could also be explored.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of phenanthridinones and other complex molecules through the robust and versatile Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed intramolecular C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Aminocarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 2-Aminocarbonylphenylboronic acid is a valuable building block in this reaction, serving as a precursor for the synthesis of a variety of complex organic molecules, most notably phenanthridinones and their derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[2]

This document provides detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with tabulated data summarizing typical reaction conditions and yields. The experimental workflow and the catalytic cycle of the reaction are also illustrated to provide a comprehensive guide for researchers.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of various aryl halides with phenylboronic acids, which can be adapted for reactions with this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | t-Amyl alcohol | 100 | 24 | 88 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 8 | 85 |

| 5 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 6 | 96 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide. This reaction is foundational for the synthesis of precursors to phenanthridinone and related structures.[3]

Materials:

-

This compound

-

Aryl bromide (e.g., 2-bromobenzaldehyde)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and cesium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed N,N-dimethylacetamide (DMA) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]